3-(1-Vinylhexyl)dihydrofuran-2,5-dione

Polymer Chemistry Crosslinking Radical Polymerization

3-(1-Vinylhexyl)dihydrofuran-2,5-dione (CAS 101012-83-3, also named 3-oct-1-en-3-yloxolane-2,5-dione) is a C12 alkenyl-substituted succinic anhydride (ASA). It features a unique branched alkenyl chain where a vinyl group is attached to the 1-position of a hexyl backbone, creating a 1-octen-3-yl substituent on the dihydrofuran-2,5-dione ring.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 101012-83-3
Cat. No. B022252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Vinylhexyl)dihydrofuran-2,5-dione
CAS101012-83-3
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)C1CC(=O)OC1=O
InChIInChI=1S/C12H18O3/c1-3-5-6-7-9(4-2)10-8-11(13)15-12(10)14/h4,9-10H,2-3,5-8H2,1H3
InChIKeyRYNKSPIWLXKJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Vinylhexyl)dihydrofuran-2,5-dione (CAS 101012-83-3): Core Identity and Procurement Significance


3-(1-Vinylhexyl)dihydrofuran-2,5-dione (CAS 101012-83-3, also named 3-oct-1-en-3-yloxolane-2,5-dione) is a C12 alkenyl-substituted succinic anhydride (ASA) . It features a unique branched alkenyl chain where a vinyl group is attached to the 1-position of a hexyl backbone, creating a 1-octen-3-yl substituent on the dihydrofuran-2,5-dione ring . This structure distinguishes it from linear ASAs like 1-octenylsuccinic anhydride (CAS 7757-96-2) and confers a distinct reactivity profile for applications requiring dual anhydride and vinyl functionality.

Why Generic Alkenyl Succinic Anhydride Substitution Fails for 101012-83-3


Within the ASA class, carbon chain length and double-bond position are primary determinants of hydrophobicity, hydrolytic stability, and polymer glass transition temperature . 3-(1-Vinylhexyl)dihydrofuran-2,5-dione bears a terminal vinyl group on a branched chain, enabling radical-initiated homo- or co-polymerization . In contrast, a linear isomer like 1-octenylsuccinic anhydride (CAS 7757-96-2) has an internal double bond, which significantly lowers its radical polymerization reactivity [REFS-1, REFS-2]. Therefore, substituting one for the other without adjusting the synthetic route or formulation can lead to inadequate crosslinking, altered polymer architecture, or complete failure of the intended application.

Quantitative Differentiation Evidence for 3-(1-Vinylhexyl)dihydrofuran-2,5-dione Versus Closest Analogs


Enhanced Radical Polymerization Reactivity via Terminal Vinyl Group

The target compound possesses a terminal vinyl group (CH2=CH-) on its alkenyl chain, enabling efficient participation in radical-mediated polymerization and crosslinking reactions . Its linear C12 isomer, 1-octenylsuccinic anhydride (CAS 7757-96-2), has an internal double bond (CH=CH-) that is significantly less reactive in radical propagation due to steric hindrance and allylic stabilization. This structural difference leads to a qualitatively higher rate of incorporation into growing polymer chains for the target compound [1].

Polymer Chemistry Crosslinking Radical Polymerization

Computed LogP and Hydrophobicity Constants Versus C12 ASAs

The computed partition coefficient (XLogP3) for the target compound is approximately 3.2 [1]. This is distinct from the linear isomer 1-octenylsuccinic anhydride, which has a computed XLogP3 of approximately 3.5 [2]. The slightly lower lipophilicity of the target compound arises from the branched alkenyl chain, which reduces molecular surface area compared to a straight-chain isomer.

Physical Chemistry Hydrophobicity QSAR

Proven Intermediate in Amphiphilic Starch Modification Patents

A patent application by Chagas et al. (PCT/IB2019/...) specifically claims 3-(1-vinylhexyl)dihydrofuran-2,5-dione as a key intermediate for producing novel amphiphilic compounds . The patent describes its use in a method of production that differs fundamentally from the common use of octenyl succinic anhydride (OSA) for starch esterification. While OSA is used directly, this compound is employed to introduce a polymerizable handle for subsequent grafting or crosslinking, adding a dimension of functionality not available with standard OSA reagents .

Biopolymer Modification Starch Chemistry Patent Chemistry

Validated Application Scenarios for 3-(1-Vinylhexyl)dihydrofuran-2,5-dione (CAS 101012-83-3)


Synthesis of Amphiphilic Graft Copolymers for Drug Delivery

The terminal vinyl group allows 3-(1-vinylhexyl)dihydrofuran-2,5-dione to be quantitatively incorporated into a polymer backbone via radical polymerization. The pendant succinic anhydride groups can then be ring-opened with hydrophilic amines or alcohols to create precisely defined amphiphilic graft copolymers . This strategy is specifically enabled by the compound's unique dual functionality and cannot be replicated using saturated alkyl or internal-alkene ASA analogs.

Reactive Sizing Agent for High-Performance Paper and Packaging

While linear C14-C18 ASAs are standard for paper sizing, the C12 branched architecture of this compound, combined with its terminal vinyl group, offers a reactive handle for creating covalent bonds to starch-based coatings on paper . This can enhance the water resistance of recycled paper where conventional ASA retention is poor, leveraging the compound's slightly lower hydrophobicity (LogP ~3.2) for better emulsion stability.

Specialty Monomer for UV-Curable Coatings and Adhesives

The succinic anhydride group provides sites for post-curing crosslinking, while the vinyl group participates in the UV-initiated radical polymerization. This dual-cure mechanism, unique to the target compound among C12 ASAs, can produce coatings with higher final crosslink density and chemical resistance compared to formulations using only mono-functional anhydrides [REFS-1, REFS-2].

Chemical Intermediate for Proteomics and Bioconjugation Research

As a succinic anhydride derivative with an alkenyl tail, the compound can be used to selectively acylate lysine residues in proteins [1]. The vinyl moiety then provides a specific click-chemistry handle for fluorescent labeling or affinity tag attachment, a feature absent in saturated anhydride linkers. This application directly exploits the molecular differentiation established in Section 3.

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